molecular formula C13H15NO B1611026 2-Tert-butylindolizine-3-carbaldehyde CAS No. 83164-31-2

2-Tert-butylindolizine-3-carbaldehyde

Cat. No. B1611026
CAS RN: 83164-31-2
M. Wt: 201.26 g/mol
InChI Key: KEIBKRMCZZZUTD-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Tert-butylindolizine-3-carbaldehyde are not fully detailed in the search results. It is known that the compound has a molecular weight of 201.26 g/mol. The density, boiling point, melting point, and flash point are not specified .

Scientific Research Applications

Synthesis and Characterization

  • The study by Bhat et al. (2019) discusses the synthesis and characterization of compounds closely related to 2-tert-butylindolizine-3-carbaldehyde. They found that these compounds could act as moderate antagonists against the Mcl-1 enzyme, an important target in cancer research (Bhat et al., 2019).

Catalysis

  • Research by Sutradhar et al. (2016) showed that certain Schiff bases, related in structure to 2-tert-butylindolizine-3-carbaldehyde, were effective as catalysts in the microwave-assisted oxidation of alcohols (Sutradhar et al., 2016).

Pharmaceutical Applications

  • Ellman et al. (2002) reported that N-tert-butanesulfinyl imines, related to 2-tert-butylindolizine-3-carbaldehyde, are versatile intermediates for the asymmetric synthesis of amines, a key process in pharmaceutical chemistry (Ellman et al., 2002).

Bioactive Compounds Synthesis

  • Ando and Terashima (2010) utilized tert-butoxycarbonylguanidine, similar in structure to 2-tert-butylindolizine-3-carbaldehyde, for synthesizing 2-aminoimidazole alkaloids, highlighting the potential use of such compounds in the synthesis of bioactive molecules (Ando & Terashima, 2010).

Optoelectronic Applications

  • Hu et al. (2013) explored the use of tert-butyl-carbaldehyde derivatives in the synthesis of pyrene-based compounds with potential applications in optoelectronics (Hu et al., 2013).

Multicomponent Synthesis

  • Yan and Liu (2007) developed a gold(III)-catalyzed multicomponent coupling/cycloisomerization reaction using heteroaryl aldehydes similar to 2-tert-butylindolizine-3-carbaldehyde, showing its potential in synthesizing diverse aminoindolizines (Yan & Liu, 2007).

Environmental Applications

  • Wang et al. (2011) synthesized N-tert-butyl-N,N'-diacylhydrazines containing thiadiazoles, similar in structure to 2-tert-butylindolizine-3-carbaldehyde, demonstrating their use as environmentally benign pest regulators (Wang et al., 2011).

properties

IUPAC Name

2-tert-butylindolizine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-13(2,3)11-8-10-6-4-5-7-14(10)12(11)9-15/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIBKRMCZZZUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N2C=CC=CC2=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30461221
Record name 2-tert-Butylindolizine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83164-31-2
Record name 2-tert-Butylindolizine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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